Cas no 2228495-00-7 (2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine)

2-(3-Bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine is a brominated pyridine derivative featuring a cyclopropane-amine moiety, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both bromine and methoxy functional groups allows for selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The cyclopropane ring contributes to structural rigidity, potentially influencing the compound's reactivity and binding properties in medicinal chemistry applications. This compound is particularly useful in pharmaceutical and agrochemical research, where its unique scaffold can serve as a building block for the development of bioactive molecules. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine structure
2228495-00-7 structure
Product Name:2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine
CAS No:2228495-00-7
MF:C9H11BrN2O
MW:243.100441217422
CID:6244758
PubChem ID:165799173
Update Time:2025-09-28

2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine
    • 2228495-00-7
    • EN300-1907050
    • Inchi: 1S/C9H11BrN2O/c1-13-8-4-12-3-6(10)9(8)5-2-7(5)11/h3-5,7H,2,11H2,1H3
    • InChI Key: QIKQWJMTTDHCLV-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1C1CC1N)OC

Computed Properties

  • Exact Mass: 242.00548g/mol
  • Monoisotopic Mass: 242.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 48.1Ų

2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine Pricemore >>

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Additional information on 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine

Recent Advances in the Study of 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine (CAS: 2228495-00-7)

The compound 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine (CAS: 2228495-00-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine, which make it a promising scaffold for the design of novel bioactive molecules. The presence of the bromine and methoxy substituents on the pyridine ring, combined with the cyclopropane-amine moiety, provides opportunities for diverse chemical modifications and interactions with biological targets. Researchers have explored its potential as a building block for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine via a multi-step route involving palladium-catalyzed cross-coupling reactions and cyclopropanation. The compound exhibited moderate inhibitory activity against several protein kinases, suggesting its potential as a lead compound for further optimization. Additionally, computational docking studies revealed favorable binding interactions with the ATP-binding sites of certain kinases, providing insights into its mechanism of action.

Another recent investigation focused on the compound's potential as a modulator of neurotransmitter systems. Preliminary in vitro assays indicated that 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine interacts with serotonin and dopamine receptors, albeit with low affinity. These findings open new avenues for structural modifications to enhance selectivity and potency, particularly for central nervous system (CNS) disorders.

Furthermore, the compound's physicochemical properties, including its solubility, stability, and permeability, have been characterized to assess its drug-likeness. While the current form shows limitations in oral bioavailability, prodrug strategies and formulation optimizations are being explored to overcome these challenges. The bromine atom in the structure also offers a handle for further derivatization via cross-coupling reactions, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

In conclusion, 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine (CAS: 2228495-00-7) represents a versatile and promising scaffold in medicinal chemistry. Ongoing research efforts are focused on optimizing its pharmacological profile and exploring its therapeutic potential across various disease areas. Future studies will likely delve deeper into its mechanism of action, in vivo efficacy, and toxicological properties to advance its development as a drug candidate.

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